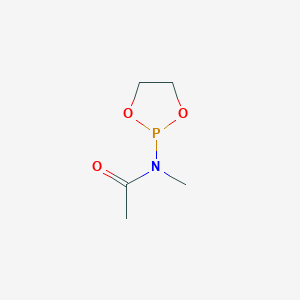
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide is a compound that features a phosphorus atom within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide typically involves the reaction of a phosphorus-containing reagent with an appropriate amide. One common method involves the use of 2-chloro-1,3,2-dioxaphospholane 2-oxide, which reacts with N-methylacetamide under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorus-containing compounds .
Applications De Recherche Scientifique
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit specific enzymes. The pathways involved often include the formation and cleavage of phosphorus-oxygen and phosphorus-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxaphospholan-2-yl diethyl phosphite: Similar in structure but with different substituents on the phosphorus atom.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: A precursor used in the synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Another related compound with an ethoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of a five-membered ring structure with a phosphorus atom and an amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
39869-60-8 |
|---|---|
Formule moléculaire |
C5H10NO3P |
Poids moléculaire |
163.11 g/mol |
Nom IUPAC |
N-(1,3,2-dioxaphospholan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C5H10NO3P/c1-5(7)6(2)10-8-3-4-9-10/h3-4H2,1-2H3 |
Clé InChI |
LJUZDAUFZODJIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)P1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



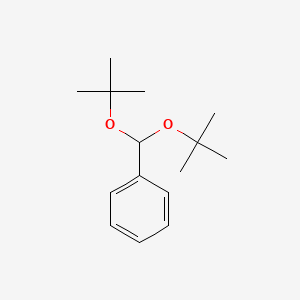
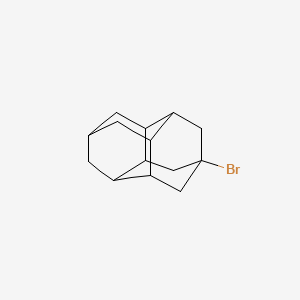
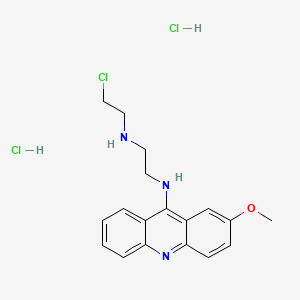
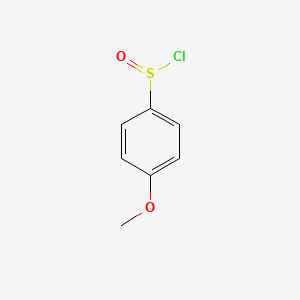



![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)
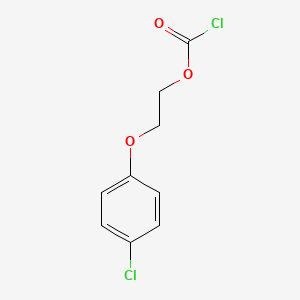
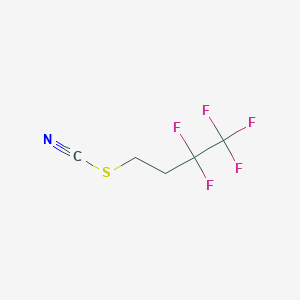
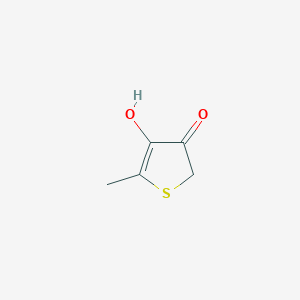

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
